
1-(4-Methyl-2-phenoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2-phenoxyphenyl)ethanone is an organic compound with the molecular formula C15H14O2 It is characterized by a phenyl ring substituted with a methyl group and a phenoxy group, attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-phenoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methyl-2-phenoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions: 1-(4-Methyl-2-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(4-Methyl-2-phenoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methyl-2-phenoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its phenyl ring and substituents influence its reactivity and interactions with other molecules, making it a versatile compound in synthetic chemistry.
類似化合物との比較
1-(4-Methylphenyl)ethanone: Lacks the phenoxy group, resulting in different reactivity and applications.
1-(2-Phenoxyphenyl)ethanone: The position of the phenoxy group affects its chemical properties and reactivity.
1-(4-Methyl-2-methoxyphenyl)ethanone: The methoxy group introduces different electronic effects compared to the phenoxy group.
Uniqueness: 1-(4-Methyl-2-phenoxyphenyl)ethanone is unique due to the presence of both a methyl and a phenoxy group on the phenyl ring, which influences its chemical behavior and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
1-(4-methyl-2-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-14(12(2)16)15(10-11)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChIキー |
DVSCGLZUVAVIGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


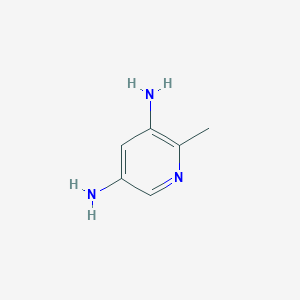

![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)

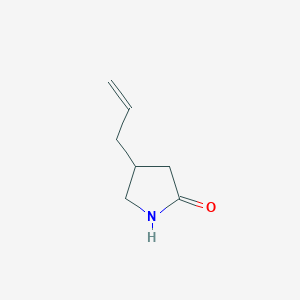

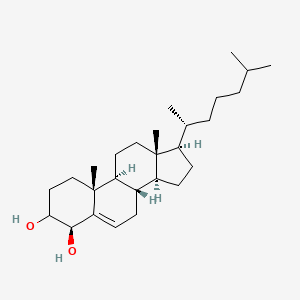
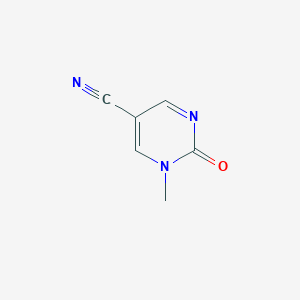

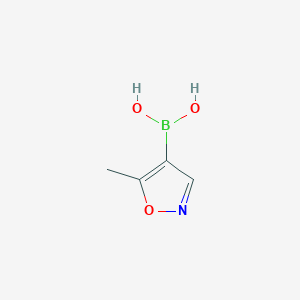


![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
